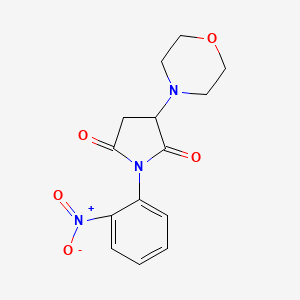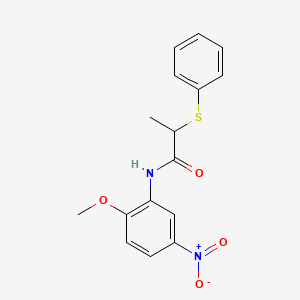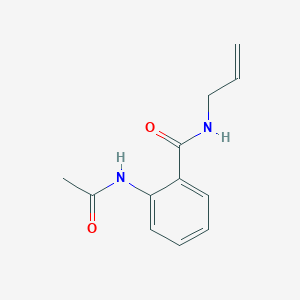
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
The 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory processes. It is activated by the binding of glutamate and requires the co-activation of glycine or D-serine to open its ion channel. However, excessive activation of the this compound receptor can lead to excitotoxicity and neuronal damage. This compound acts as an this compound receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can enhance synaptic plasticity and memory consolidation by modulating the this compound receptor function. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage caused by excitotoxicity. However, it can also have adverse effects, such as impairing learning and memory processes at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. Its potent and selective this compound receptor antagonism makes it a valuable tool for studying the role of the this compound receptor in various neurological disorders. Additionally, its neuroprotective effects make it a potential therapeutic agent for treating these disorders. However, its adverse effects and potential toxicity at high doses should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders and optimize its dosing and administration. Additionally, its mechanism of action and effects on synaptic plasticity and memory consolidation can be further elucidated. Furthermore, its potential use as a tool for studying the this compound receptor function in various physiological and pathological conditions can be explored.
Applications De Recherche Scientifique
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It acts as an this compound receptor antagonist, which can block the excitotoxicity caused by excessive glutamate release and prevent neuronal damage. Additionally, it has been shown to have neuroprotective effects and can enhance synaptic plasticity and memory consolidation.
Propriétés
IUPAC Name |
3-morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-13-9-12(15-5-7-22-8-6-15)14(19)16(13)10-3-1-2-4-11(10)17(20)21/h1-4,12H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESCGREKJLMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4070375.png)
![5-(4-chlorophenyl)-4-[(2-furylmethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4070380.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4070385.png)
![3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4070395.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4070403.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-2-naphthylacetamide](/img/structure/B4070407.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4070412.png)
![N-allyl-2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4070426.png)
![4-{[({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4070438.png)
![isopropyl 3-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070450.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-fluoro-phenyl)-4-methyl-benzenesulfonamide](/img/structure/B4070453.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol](/img/structure/B4070454.png)